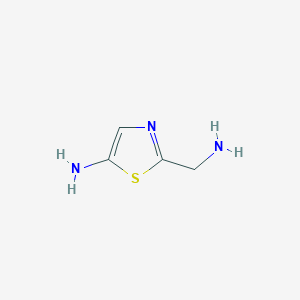

2-(Aminomethyl)thiazol-5-amine

Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Organic Chemistry and Chemical Biology Research

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in numerous biologically active compounds. fabad.org.trtandfonline.comarabjchem.org The thiazole ring is a key component of vitamin B1 (thiamine) and is found in a variety of natural products, often from microbial and marine sources. fabad.org.trresearchgate.net

In the realm of drug discovery, the thiazole scaffold is considered a "privileged structure" because its derivatives exhibit a wide spectrum of pharmacological activities. nih.gov Compounds containing a thiazole ring have been developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others. fabad.org.trfrontiersin.org In fact, the thiazole framework is present in over 18 FDA-approved drugs and more than 70 experimental drugs, highlighting its therapeutic importance. fabad.org.trnih.gov

Beyond its medicinal applications, the thiazole ring is also valuable in synthetic organic chemistry. For instance, thiazoles can be used to generate carbenes, which are important reactive intermediates in various chemical transformations. fabad.org.tr

Unique Architectural Features and Reactivity of 2-(Aminomethyl)thiazol-5-amine

The structure of 2-(aminomethyl)thiazol-5-amine is characterized by a central thiazole ring with an aminomethyl group (-CH2NH2) at the 2-position and an amino group (-NH2) at the 5-position. This specific arrangement of functional groups imparts unique chemical properties to the molecule.

The presence of two primary amine groups and the thiazole ring itself makes the compound a versatile building block in organic synthesis. The amino groups can act as nucleophiles, allowing for a variety of chemical modifications. smolecule.com The thiazole ring can participate in different types of reactions, including electrophilic substitution. The general reactivity order for electrophilic substitution on the thiazole ring is 5-position > 4-position > 2-position. researchgate.net

The molecular formula for 2-(Aminomethyl)thiazol-5-amine is C4H7N3S. bldpharm.com

Table 1: Physicochemical Properties of 2-(Aminomethyl)thiazol-5-amine

| Property | Value |

| Molecular Formula | C4H7N3S |

| Molecular Weight | 129.18 g/mol |

| CAS Number | 933745-35-8 |

Data sourced from BLD Pharm. bldpharm.com

Historical Context and Evolution of Aminothiazole Chemistry in Academic Inquiry

The study of thiazole chemistry dates back to the late 19th century with the pioneering work of Hofmann and Hantzsch. tandfonline.com Since then, the field has expanded significantly, particularly with the discovery of the biological importance of the thiazole ring in molecules like vitamin B1.

The development of synthetic methods to create diverse thiazole derivatives has been a major focus of research. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and widely used method for constructing the thiazole ring. wikipedia.org Over the years, numerous modifications and new synthetic routes have been developed to access a wide array of substituted thiazoles.

The synthesis of 2-aminothiazoles, in particular, has received considerable attention due to their utility as precursors for many biologically active molecules, including sulfa drugs and various pharmaceuticals. nih.gov The reaction of thiourea (B124793) with α-haloketones is a common method for preparing 2-aminothiazoles. wikipedia.org More recent synthetic strategies have focused on developing more efficient and environmentally friendly procedures, such as "one-pot" reactions. google.com

Current Research Landscape and Strategic Importance of 2-(Aminomethyl)thiazol-5-amine

Current research continues to explore the vast chemical space of thiazole derivatives for various applications. The strategic importance of compounds like 2-(aminomethyl)thiazol-5-amine lies in their potential as versatile starting materials for the synthesis of more complex molecules with desired biological activities.

The presence of multiple reactive sites in 2-(aminomethyl)thiazol-5-amine allows for the creation of diverse chemical libraries through combinatorial chemistry approaches. nih.gov These libraries can then be screened to identify new lead compounds for drug discovery programs. For example, the amino groups can be acylated or alkylated to introduce different substituents, and the thiazole ring can be further functionalized.

Recent studies on aminothiazole derivatives have focused on their potential as anticancer, antibacterial, and anti-inflammatory agents. arabjchem.orgnih.gov For instance, some 2-aminothiazole (B372263) derivatives have shown promising activity against various cancer cell lines. nih.gov

A patent for a synthesis method of 2-aminomethyl-thiazole hydrochloride highlights its utility as an intermediate. google.com

Scope and Objectives of Academic Investigations into 2-(Aminomethyl)thiazol-5-amine

Academic investigations into 2-(aminomethyl)thiazol-5-amine and related compounds are typically driven by several key objectives:

Exploration of Chemical Reactivity: A fundamental aspect of academic research is to understand the chemical reactivity of 2-(aminomethyl)thiazol-5-amine. This involves studying how the molecule behaves in different chemical reactions and how its functional groups can be selectively modified.

Synthesis of Biologically Active Molecules: A major goal is to use 2-(aminomethyl)thiazol-5-amine as a scaffold to build new molecules with potential therapeutic applications. By systematically modifying its structure, researchers can investigate structure-activity relationships (SAR) to identify the key chemical features responsible for a particular biological effect. nih.gov

Investigation of Material Properties: Beyond biological applications, thiazole-containing compounds can also have interesting material properties. Academic research may explore the use of 2-(aminomethyl)thiazol-5-amine in the development of new dyes, polymers, or other advanced materials. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3S |

|---|---|

Molecular Weight |

129.19 g/mol |

IUPAC Name |

2-(aminomethyl)-1,3-thiazol-5-amine |

InChI |

InChI=1S/C4H7N3S/c5-1-4-7-2-3(6)8-4/h2H,1,5-6H2 |

InChI Key |

JEXGIYHUKBJURC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)CN)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl Thiazol 5 Amine and Its Core Thiazole Derivatives

Strategic Precursor Selection and Design for Targeted Synthesis

The construction of the 2-(aminomethyl)thiazol-5-amine scaffold is fundamentally dependent on the appropriate choice of starting materials. The classic Hantzsch thiazole (B1198619) synthesis and its variations provide a robust framework, which involves the condensation of a sulfur-containing nucleophile (a thioamide or thiourea) with an α-halocarbonyl compound. For the specific target, precursors must be selected to yield the desired aminomethyl group at the C2 position and the amine group at the C5 position.

The α-halocarbonyl component is the electrophilic partner in the thiazole ring formation, providing the C4 and C5 atoms of the heterocycle. While α-haloketones are widely used for the synthesis of 4- or 4,5-substituted thiazoles, the synthesis of 5-aminothiazoles necessitates a different type of precursor. researchgate.net The key starting materials for introducing an amino group at the C5 position are α-haloacetonitriles, such as chloroacetonitrile or bromoacetonitrile. In this variation of the Hantzsch synthesis, the nitrile group serves as a masked precursor to the C5-amino group.

Commonly employed α-halocarbonyl compounds in the synthesis of various thiazole derivatives are listed below.

| Precursor Type | Specific Example | Resulting Thiazole Feature |

| α-Halo Ketone | 2-Bromo-1-phenylethanone | 4-Phenylthiazole |

| α-Halo Ester | Ethyl bromopyruvate | Thiazole-4-carboxylate |

| α-Halo Dicarbonyl | Ethyl 4-bromo-3-oxopentanoate | 4-(Acetylmethyl)thiazole derivative nih.gov |

| α-Haloacetonitrile | Chloroacetonitrile | 5-Aminothiazole |

Thioamides and their derivatives, such as thiourea (B124793), are essential nucleophilic components that provide the S, N, and C2 atoms of the thiazole ring. The choice of this precursor directly determines the substituent at the 2-position of the resulting thiazole.

Thiourea : The reaction of thiourea with an α-halocarbonyl compound is a cornerstone of the Hantzsch synthesis, yielding 2-aminothiazole (B372263) derivatives. mdpi.com

Substituted Thioamides : To introduce substituents other than an amino group at the C2 position, a corresponding substituted thioamide (R-CSNH₂) is used. For the synthesis of 2-(aminomethyl)thiazol-5-amine, a crucial precursor is a protected form of 2-aminoethanethioamide. This can be conceptualized as a thioamide derived from glycine.

To install the aminomethyl group at the C2 position, a synthetic strategy employing a protected amino acid is highly effective. Glycine, being the simplest amino acid, serves as the ideal starting point for the C2-(aminomethyl) fragment. The synthesis involves the conversion of an N-protected glycine derivative into its corresponding thioamide. For instance, N-Boc-glycine or N-Cbz-glycine can be converted to an amide and subsequently thionated using a reagent like Lawesson's reagent to produce the required N-protected 2-aminoethanethioamide. nih.gov

This protected thioamide can then be reacted with an α-haloacetonitrile. The protecting group (e.g., Boc or Cbz) is essential to prevent side reactions involving the free amine and is removed in the final step to yield the target primary amine. This approach has been successfully used to create various thiazole-containing amino acids and peptidomimetics. researchgate.netnih.gov For example, studies have demonstrated the conversion of amino acids into thioamides, followed by Hantzsch reaction with α-bromoketones to yield thiazole-containing amino acids. researchgate.net A similar strategy is directly applicable to the synthesis of 2-(aminomethyl)thiazol-5-amine.

Classical and Contemporary Approaches to Thiazole Ring Formation

The formation of the thiazole ring is achieved through the cyclocondensation of the selected precursors. While the Hantzsch synthesis remains the most prominent method, several modifications have been developed to improve efficiency, yield, and environmental compatibility.

The classical Hantzsch synthesis often involves refluxing the reactants in a solvent like ethanol for several hours. Contemporary protocols have introduced significant improvements:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.com This technique is effective for the reaction between α-haloketones and thioureas.

Catalyst-Driven Reactions : Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been employed to facilitate one-pot, multi-component syntheses of thiazole derivatives under milder conditions. mdpi.com

Solvent-Free Conditions : Performing the condensation reaction under solvent-free conditions provides a green chemistry approach, minimizing waste and simplifying product work-up.

The following table summarizes a comparison of different synthetic conditions for Hantzsch-type reactions.

| Method | Conditions | Reaction Time | Yield | Reference |

| Conventional Heating | Reflux in Ethanol/Water | Several Hours | Moderate | mdpi.com |

| Ultrasonic Irradiation | Room Temp, Ethanol/Water | 1-2 Hours | Good to Excellent | mdpi.com |

| Microwave Irradiation | 150-200 W | 2-3 Minutes | High | google.com |

The fundamental reaction for forming the 2-aminothiazole core is the cyclocondensation between thiourea and an α-halo ketone. The mechanism involves an initial S-alkylation of the thiourea by the α-halo ketone, forming an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the aromatic thiazole ring. youtube.com

For the specific synthesis of 2-(aminomethyl)thiazol-5-amine, the key cyclocondensation step involves the reaction of an N-protected 2-aminoethanethioamide with an α-haloacetonitrile. This reaction follows a pathway analogous to the Cook-Heilbron thiazole synthesis, a method specifically for producing 5-aminothiazoles. wikipedia.org The reaction proceeds through the formation of a 5-iminothiazoline intermediate, which then tautomerizes to the more stable aromatic 5-aminothiazole. A final deprotection step would then reveal the aminomethyl group at the C2 position, completing the synthesis.

Ring-Closure Reactions via Thioamide Intermediates

The construction of the thiazole ring is a fundamental step in the synthesis of its derivatives. Ring-closure reactions, particularly those involving thioamide intermediates, are among the most established and versatile methods for forming this heterocyclic core.

One of the most prominent methods is the Hantzsch thiazole synthesis, which involves the cyclization reaction between a thioamide and an α-halo carbonyl compound. dntb.gov.ua This reaction provides a direct route to various substituted thiazoles. wikipedia.orgneliti.com For instance, the reaction of thioacetamide with chloroacetone yields 2,4-dimethylthiazole. wikipedia.org A general representation of the Hantzsch synthesis is the reaction between thioamides and α-haloketones to form the thiazole ring. dntb.gov.uaresearchgate.net

Another significant strategy is the Cook-Heilbron thiazole synthesis, which is particularly effective for producing 5-aminothiazoles. wikipedia.orgpharmaguideline.com This reaction proceeds under mild conditions, often at room temperature, by reacting α-aminonitriles with reagents such as carbon disulfide, isothiocyanates, or dithioacids. wikipedia.orgpharmaguideline.comyoutube.com The mechanism involves a nucleophilic attack from the nitrogen of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization to form the 5-aminothiazole ring. wikipedia.org For example, 2-methyl-5-aminothiazoles have been prepared through the condensation and cyclization of aminoacetonitrile and ethyldithioacetate. wikipedia.org

These methods, summarized in the table below, highlight the utility of thioamide and related sulfur-containing intermediates in building the foundational thiazole structure required for the ultimate synthesis of 2-(Aminomethyl)thiazol-5-amine.

| Synthetic Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Thioamide and α-Haloketone | Substituted Thiazole | dntb.gov.uawikipedia.org |

| Cook-Heilbron Synthesis | α-Aminonitrile and Carbon Disulfide (or similar) | 5-Aminothiazole | wikipedia.orgpharmaguideline.com |

Introduction and Functionalization of the Aminomethyl Group at Position 2

Once the thiazole core is established, the next critical phase is the introduction of the aminomethyl side chain at the C2 position. This requires methods that are compatible with the thiazole ring's electronic properties, as the C2 position is susceptible to nucleophilic attack. pharmaguideline.com

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This strategy involves the reaction of a carbonyl compound, in this case, a thiazole-2-carbaldehyde, with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.comnih.gov

The process typically begins with the formation of an imine from the aldehyde and an amine, which is then reduced without isolation. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.com 2-Thiazolecarboxaldehyde is a commercially available starting material suitable for such reactions. sigmaaldrich.comchemicalbook.com

| Reducing Agent | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Lewis acid (e.g., Ti(OiPr)₄) can be used to activate the aldehyde. | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Often used as an alternative to NaBH₃CN to avoid cyanide waste. | Effective and common reducing agent for this transformation. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Can also be used for the reduction of the formed imine. | A more general and powerful reducing agent. | masterorganicchemistry.com |

An alternative to reductive amination is the direct coupling of a thiazole derivative with a protected amine moiety. This approach is common in peptidomimetic synthesis where pre-functionalized building blocks are joined. nih.gov For example, a thiazole bearing a carboxylic acid or a similar activated group at the C2 position can be coupled with an amine using standard peptide coupling reagents. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), HCTU, and 1-Hydroxybenzotriazole (HOBt) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) are frequently used to facilitate the formation of the amide bond, which can subsequently be reduced to the desired aminomethyl group. nih.gov

In multi-step syntheses, protecting groups are essential to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal. fishersci.co.ukwikipedia.org Amines are typically protected by reacting them with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com

The removal of the Boc group, or deprotection, is a critical step and is typically achieved under acidic conditions. fishersci.co.uk The acid-lability of the Boc group allows for its selective cleavage in the presence of other protecting groups that might be base-labile. organic-chemistry.org The process involves protonation of the protected amine, which leads to the formation of a carbamic acid and a stable t-butyl cation. The carbamic acid then readily decarboxylates to yield the free amine. jk-sci.com

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane. wikipedia.orgjk-sci.com The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. acsgcipr.orgreddit.com

| Reagent(s) | Solvent | Key Considerations | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Fast and common method; TFA should be handled with care. | fishersci.co.ukjk-sci.com |

| Hydrogen Chloride (HCl) | Methanol, Dioxane, or Ethyl Acetate | Effective; choice of solvent can influence reaction rate and selectivity. | fishersci.co.ukwikipedia.org |

| Aluminum Trichloride (AlCl₃) | - | Allows for selective cleavage in the presence of other protecting groups. | wikipedia.org |

| Trimethylsilyl iodide (TMSI) followed by Methanol | - | A milder option for substrates sensitive to harsh acidic conditions. | wikipedia.org |

Regioselective Introduction of the Amino Group at Position 5

The introduction of an amino group specifically at the C5 position of the thiazole ring presents a regioselectivity challenge. The electronic nature of the thiazole ring dictates that electrophilic substitution preferentially occurs at the C5 position, especially when an electron-donating group is present at C2. pharmaguideline.comresearchgate.net This inherent reactivity can be exploited to functionalize the C5 position.

A robust and frequently employed two-step strategy for introducing an amino group at C5 is through a halogenation-nucleophilic substitution sequence. jocpr.com

The first step involves the regioselective halogenation of a pre-existing thiazole derivative. Electrophilic halogenating agents such as bromine (Br₂) or iodine (I₂) are used to install a halogen atom at the C5 position. pharmaguideline.com The presence of an activating group, such as a 2-amino group, directs the halogenation to this position via an addition-elimination mechanism. jocpr.com

In the second step, the installed halogen at C5 serves as a leaving group in a nucleophilic aromatic substitution reaction. The 2-amino-5-halothiazole intermediate is treated with a strong nucleophile, such as an amine or ammonia source, to displace the halide and form the desired 5-aminothiazole derivative. pharmaguideline.comjocpr.com Various conditions have been developed to facilitate this substitution, including the use of different bases and solvents, and sometimes copper catalysis. This method provides a direct and reliable pathway to 5-amino-substituted thiazoles.

| Step | Reagents | Solvent/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Halogenation | I₂ / Thiourea | H₂O / EtOH | 5-Iodothiazole | |

| Nucleophilic Substitution | Amine | - | 5-Aminothiazole | |

| Halogenation | Br₂ / NaHCO₃ | DMF | 5-Bromothiazole | |

| Nucleophilic Substitution | Amine | Heat (70°C) | 5-Aminothiazole | |

| Halogenation (in situ) | CuBr₂ | Acetonitrile, 60°C | 5-Bromothiazole (not isolated) | |

| Nucleophilic Substitution | Amine | Acetonitrile, 60°C | 5-Aminothiazole |

Direct Amination Approaches for Thiazole Rings

Direct C-H amination of thiazole rings represents an efficient strategy for introducing amino groups, bypassing the need for pre-functionalized starting materials. Modern methods have focused on transition-metal-catalyzed and photocatalytic approaches to achieve this transformation. Palladium-catalyzed direct arylation, for instance, has been shown to be highly efficient for thiazole derivatives even at very low catalyst concentrations. organic-chemistry.org These reactions can functionalize the thiazole core by creating C-N bonds directly.

Recent advancements in photocatalysis have also enabled the direct C-H amination of arenes and heterocycles, including thiazole. acs.org These methods often utilize a photocatalyst that, upon irradiation, can generate a reactive nitrogen species capable of attacking the electron-rich thiazole ring. This approach is notable for its mild reaction conditions and offers a complementary strategy to traditional cross-coupling methods. acs.org The regioselectivity of these direct amination reactions is a critical aspect, often influenced by the electronic properties of the thiazole substrate and the specific catalytic system employed.

Modern Synthetic Techniques and Process Intensification

"One-Pot" Reaction Sequences for Bromination and Cyclization

"One-pot" syntheses, which involve multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of operational simplicity and reduced waste. A common and effective one-pot strategy for thiazole synthesis involves the in situ bromination of a ketone followed by cyclization with a thioamide (the Hantzsch thiazole synthesis).

A facile and eco-friendly method utilizes N-Bromosuccinimide (NBS) as both a bromine source and an oxidant. nih.gov In this process, an ethylarene or an α-active methylene ketone is first brominated with NBS, creating an α-bromoketone intermediate directly in the reaction mixture. nih.govresearchgate.net This intermediate is immediately trapped by a nucleophile like thiourea or a substituted thioamide, leading to the formation of the thiazole ring. nih.gov Such procedures can often be performed in environmentally benign solvents like water, enhancing their green credentials. nih.gov This tandem approach avoids the isolation of lachrymatory and often unstable α-bromo ketone intermediates.

| Reagent System | Key Feature | Solvent | Advantage |

| NBS / Thiourea | In situ formation of α-bromoketone | Water | Eco-friendly, avoids isolation of hazardous intermediate nih.gov |

| Ketone / KSCN / Amine | Four-step, one-pot process | Ethanol | Efficient assembly of thiazol-2(3H)-imine derivatives researchgate.net |

| Aryl Isothiocyanate / Propargylamine | Addition/Cyclization/Oxidative Coupling | MeCN | Novel route to fused thiazoline systems richmond.edu |

Polymer-Supported Organic Synthesis Methodologies

Polymer-supported synthesis, a cornerstone of solid-phase organic synthesis (SPOS), has been effectively applied to the preparation of thiazole libraries. thieme-connect.comrsc.org In this methodology, a starting material or reagent is covalently bound to an insoluble polymer support, such as Merrifield resin or aminomethyl polystyrene. thieme-connect.comresearchgate.net The reaction proceeds with the polymer-bound substrate, and excess reagents or by-products are easily removed by simple filtration and washing.

This approach offers several key benefits:

Simplified Purification: The need for chromatographic purification is often eliminated, as impurities are washed away from the polymer-bound product. nih.gov

Automation: The process is amenable to automation, allowing for the high-throughput synthesis of compound libraries.

Use of Excess Reagents: Reagents can be used in large excess to drive reactions to completion, with the excess being easily washed away.

One strategy involves immobilizing a cyanocarboimidodithioate on a Merrifield resin, which then undergoes a Thorpe-Ziegler type cyclization to form the thiazole ring on the solid support. researchgate.net Subsequent modifications can be performed on the resin-bound thiazole before the final product is cleaved from the support. rsc.orgresearchgate.net The use of traceless linkers ensures that no part of the linker remains on the final molecule after cleavage. researchgate.net

Catalyst-Free Methods and Green Chemistry Considerations

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free and environmentally benign methods for thiazole synthesis. bohrium.combepls.comresearchgate.net These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize renewable resources.

Key green strategies include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. bepls.com Reactions of dithiocarbamates with α-halocarbonyl compounds have been successfully performed in water without any catalyst. bepls.com

Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes and often improve product yields. bohrium.combepls.com

Catalyst-Free Conditions: The classic Hantzsch synthesis can, under certain conditions, proceed efficiently without a catalyst. For instance, the reaction of α-diazoketones with thiourea in PEG-400 at 100 °C provides 2-aminothiazoles in excellent yields without the need for a catalyst. bepls.com Similarly, α-chloroglycinates can react with thioureas in a catalyst-free Hantzsch-type cyclization to form 5-acylamino-1,3-thiazoles. nih.govresearchgate.net

These methods not only reduce the environmental impact but also often simplify reaction work-up and lower production costs. bohrium.com

Enantioselective Synthesis of Chiral 2-(Aminoalkyl)thiazole Analogues

The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer, avoiding the need to separate a racemic mixture.

Utilization of Chiral Auxiliaries (e.g., Camphor and Pinanone Imines)

A robust and widely used strategy for controlling stereochemistry is the use of a chiral auxiliary. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is cleaved and can ideally be recovered for reuse.

The mechanism involves the chiral auxiliary creating a sterically biased environment that forces an incoming reagent to attack the substrate from a specific face, leading to the preferential formation of one diastereomer.

Commonly Used Chiral Auxiliaries and Their Application:

| Chiral Auxiliary Type | Origin | Key Feature | Typical Application |

| Oxazolidinones (Evans Auxiliaries) | Amino alcohols | Form imides that provide excellent stereocontrol via chelation | Asymmetric aldol, alkylation, and Diels-Alder reactions |

| RAMP & SAMP | (R)-glutamic acid & (S)-proline | Form chiral hydrazones for asymmetric alkylation | α-alkylation of ketones and aldehydes |

| Thiazolidinethiones | Amino acids | Sulfur-based auxiliaries offering unique reactivity and stereocontrol | Asymmetric aldol reactions and resolution of racemic mixtures scielo.org.mx |

| cis-1-Amino-2-hydroxyindan | Synthetic | Conformationally rigid bicyclic structure | Highly enantioselective aldol reactions nih.govscispace.com |

In the context of synthesizing chiral 2-(aminoalkyl)thiazoles, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral aldehyde could be condensed with a chiral amine, such as one derived from camphor or pinanone, to form a chiral imine. The subsequent addition of a nucleophile to the imine would be directed by the bulky chiral auxiliary, leading to a diastereomerically enriched product. Final removal of the auxiliary would then yield the desired enantiomerically enriched aminoalkyl-substituted compound, which could then be incorporated into the thiazole synthesis. This approach allows for the reliable construction of stereogenic centers adjacent to the thiazole core.

Asymmetric Alkylation of Schiff Bases Derived from 2-(Aminomethyl)thiazoles

The asymmetric alkylation of Schiff bases derived from 2-(aminomethyl)thiazoles represents a powerful strategy for the enantioselective synthesis of chiral α-substituted 2-(aminomethyl)thiazoles. This methodology relies on the temporary introduction of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. The Schiff base, formed by the condensation of 2-(aminomethyl)thiazole with a chiral carbonyl compound, creates a chiral environment that biases the approach of the alkylating agent to one face of the enolate intermediate.

A notable example of this approach is the use of camphor and pinanone derivatives as chiral auxiliaries. The imines formed from 2-(aminomethyl)thiazole and either (+)-(R)-camphor or (-)-(1S,2S,5S)-2-hydroxy-3-pinanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. Subsequent alkylation with various electrophiles, including alkyl halides, proceeds with a high degree of stereocontrol, affording the desired α-alkylated thiazole derivatives with significant diastereomeric excess. The chiral auxiliary can then be cleaved, typically by acidic hydrolysis, to yield the enantiomerically enriched primary amine.

The diastereoselectivity of the alkylation is influenced by several factors, including the nature of the chiral auxiliary, the base used for deprotonation, the solvent, and the reaction temperature. The steric hindrance provided by the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the less hindered face.

Below is a data table summarizing the results of asymmetric alkylation of a Schiff base derived from 2-(aminomethyl)thiazole and a chiral auxiliary with various alkyl halides.

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |

| 1 | CH₃I | LDA | THF | -78 | 85 | >95 |

| 2 | CH₃CH₂Br | LDA | THF | -78 | 82 | >95 |

| 3 | PhCH₂Br | LDA | THF | -78 | 90 | >95 |

| 4 | CH₂=CHCH₂Br | LDA | THF | -78 | 88 | >95 |

Stereoselective Conversion of Thiazolyl Moieties to Formyl Groups

The thiazole ring can serve as a masked formyl group, providing a robust and versatile synthetic equivalent for the introduction of an aldehyde functionality. The conversion of a 2-substituted thiazole to a formyl group is a well-established three-step process that allows for the mild and efficient unmasking of the aldehyde at a late stage in a synthetic sequence. This strategy is particularly valuable in the synthesis of complex molecules where a free aldehyde group might be incompatible with earlier reaction conditions.

The three key steps for the conversion are:

N-Methylation: The thiazole nitrogen is first quaternized by treatment with an alkylating agent, typically methyl iodide or dimethyl sulfate. This step activates the thiazole ring towards reduction. The resulting N-methylthiazolium salt is more susceptible to nucleophilic attack.

Reduction: The thiazolium salt is then reduced to the corresponding thiazolidine. This reduction is commonly achieved using a mild reducing agent such as sodium borohydride. The choice of reducing agent is crucial to avoid over-reduction or undesired side reactions.

Hydrolysis: The final step is the hydrolysis of the thiazolidine to release the aldehyde. This is often facilitated by the presence of a soft metal salt, such as mercury(II) chloride, in an aqueous medium. The mercury salt coordinates to the sulfur atom, promoting the cleavage of the C-S bond and subsequent hydrolysis to the desired aldehyde.

This sequence allows for the stereoselective introduction of a formyl group, as the chirality established in the substituent at the 2-position of the thiazole ring is preserved throughout the conversion process. The mild conditions of the final hydrolysis step are compatible with a wide range of functional groups, making this a broadly applicable method in organic synthesis.

The table below outlines the general conditions for the conversion of a 2-substituted thiazole to a formyl group.

| Step | Reagent | Solvent | General Conditions |

| 1. N-Methylation | Methyl iodide (MeI) | Acetonitrile or neat | Room temperature to reflux |

| 2. Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature |

| 3. Hydrolysis | Mercury(II) chloride (HgCl₂) | Water/Acetone | Room temperature |

Elucidation of Structure Activity Relationships Sar and Derivative Chemistry of 2 Aminomethyl Thiazol 5 Amine

Systematic Derivatization and Functionalization of the Thiazole (B1198619) Ring System

The inherent reactivity of the two primary amino groups, as well as the potential for substitution on the thiazole ring itself, provides a rich platform for chemical modification. The exploration of these modifications is crucial for understanding how different functional groups impact the biological activity of the resulting compounds.

Substitutions at the Aminomethyl Nitrogen

The primary amine of the aminomethyl group at the 2-position of the thiazole ring is a prime site for derivatization. Acylation reactions with various acyl chlorides or activated carboxylic acids can be employed to introduce a wide range of substituents. For instance, reaction with acetyl chloride would yield the corresponding acetamide, while benzoyl chloride would introduce a benzamide moiety. These modifications can significantly alter the steric bulk, electronics, and hydrogen bonding potential of this part of the molecule, which can have a profound effect on its interaction with biological targets.

| Reagent | Resulting Functional Group | Potential Impact on Properties |

| Acyl Halides (e.g., Acetyl chloride, Benzoyl chloride) | Amides | Alters steric bulk, electronics, and hydrogen bonding |

| Aldehydes/Ketones (followed by reduction) | Secondary or Tertiary Amines | Modifies lipophilicity and introduces diverse alkyl/aryl groups |

| Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride) | Sulfonamides | Introduces strong electron-withdrawing groups and alters polarity |

Modifications of the Amino Group at Position 5 (e.g., Amide Formation)

Similar to the aminomethyl group, the primary amine at the 5-position of the thiazole ring is readily amenable to a variety of chemical transformations. Amide bond formation is a common strategy to introduce diverse functional groups at this position. The reaction with a range of carboxylic acids, facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), allows for the systematic exploration of how different amide substituents influence biological activity.

The differential reactivity of the two amino groups could potentially allow for selective functionalization. For instance, the aminomethyl group might exhibit different nucleophilicity compared to the 5-amino group due to the electronic effects of the thiazole ring. This difference could be exploited to achieve regioselective derivatization under carefully controlled reaction conditions.

| Modification | Reagents | Resulting Moiety | Significance in SAR Studies |

| Acylation | Carboxylic Acid + Coupling Agent (e.g., EDCI) | Amide | Systematic exploration of substituent effects on activity |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduction of potent hydrogen bond acceptors/donors |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine | Tuning of basicity and lipophilicity |

Introduction of Diverse Substituents at Position 4

The C4 position of the thiazole ring is another key site for modification that can significantly impact the molecule's properties. Halogenation, such as bromination, of the thiazole ring can introduce a handle for further functionalization through cross-coupling reactions. For example, a bromo-substituted derivative could undergo Suzuki or Stille coupling to introduce various aryl or heteroaryl groups at this position.

Hybrid Molecular Design Incorporating the 2-(Aminomethyl)thiazol-5-amine Scaffold

The 2-(aminomethyl)thiazol-5-amine core can serve as a versatile building block for the construction of more complex hybrid molecules. This approach, often termed molecular hybridization, aims to combine the structural features of the thiazole scaffold with other pharmacophoric elements to create novel compounds with potentially enhanced or synergistic biological activities.

Integration with Aromatic and Heteroaromatic Ring Systems (e.g., Phenolic, Pyridine, Indole, Benzofuran)

The primary amino groups of 2-(aminomethyl)thiazol-5-amine provide convenient attachment points for a variety of aromatic and heteroaromatic ring systems. For instance, the 5-amino group can be diazotized and then coupled with electron-rich aromatic compounds, such as phenols or anilines, to form azo-linked hybrid molecules.

Alternatively, amide bond formation or nucleophilic aromatic substitution reactions can be used to link the thiazole scaffold to various heterocyclic systems like pyridine, indole, or benzofuran. The choice of the linked aromatic or heteroaromatic system can be guided by the desire to mimic the structure of known bioactive molecules or to introduce specific functionalities that can engage in key interactions with a biological target.

| Heteroaromatic System | Potential Linkage Chemistry | Rationale for Hybridization |

| Phenolic Rings | Azo coupling, Ether linkage | Introduction of hydrogen bond donating/accepting groups |

| Pyridine | Amide bond formation, SNAr | Modulation of basicity and introduction of a key pharmacophore |

| Indole | Mannich reaction, Amide coupling | Mimicking structures of known kinase inhibitors or other bioactive compounds |

| Benzofuran | Amide coupling | Increasing structural complexity and exploring new chemical space |

Construction of Fused and Bridged Thiazole Architectures

The inherent functionality of the 2-(aminomethyl)thiazol-5-amine scaffold can be leveraged to construct more rigid and conformationally constrained fused and bridged ring systems. For instance, intramolecular cyclization reactions could lead to the formation of novel polycyclic heteroaromatic systems.

By introducing appropriate functional groups on the substituents attached to the amino groups, it may be possible to trigger cyclization reactions that result in the formation of new rings fused to the thiazole core. For example, a substituent bearing a carboxylic acid or an aldehyde could potentially react with the other amino group or an activated position on the thiazole ring to form a fused heterocyclic system. The construction of such rigid architectures can be a powerful strategy in drug design to lock in a bioactive conformation and improve selectivity for a particular biological target.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

The 2-(aminomethyl)thiazole-5-amine scaffold is a key feature in numerous biologically active compounds. Understanding its structure-activity relationships (SAR) is crucial for designing derivatives with optimized molecular interaction profiles for specific biological targets. SAR studies for this class of compounds investigate how modifications to the core structure influence biological activity, providing insights into the required physicochemical properties for effective target binding and modulation.

Quantitative and Qualitative SAR Analyses for Enzyme Binding and Inhibition

Both quantitative and qualitative SAR analyses have been instrumental in elucidating the requirements for enzyme inhibition by 2-aminothiazole (B372263) derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. A notable QSAR analysis was performed on a series of 56 2-aminothiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders nih.gov. Using an Artificial Neural Network (ANN) algorithm, a highly predictive model was developed with a determination coefficient (R²) of 0.9482 nih.gov. This model utilized 3D descriptors and topological indices to predict the inhibitory activity of newly designed compounds, suggesting that derivatives with cyclohexyl and 2-(tetrahydro-2H-pyran-2-yl)methyl groups at the amino position could be potent inhibitors worthy of synthesis and biological testing nih.gov.

Qualitative SAR analyses, derived from screening series of analogues, provide valuable insights into the structural features that govern potency and selectivity. Studies on 2-aminothiazole derivatives have revealed key SAR trends for various targets:

Itk Inhibitors: For inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a series of 2-amino-5-[(thiomethyl)aryl]thiazoles was prepared to elucidate SAR nih.gov. This work identified compounds with potent and selective Itk inhibition that were active in cellular assays and in vivo nih.gov.

Antimicrobial Agents: In the development of antimycobacterial and antiplasmodial agents based on a 2-amino-4-(2-pyridyl)thiazole scaffold, optimal antimycobacterial activity was observed in compounds featuring a substituted phenyl ring at the 2-amino position connected via an amide linker nih.govresearchgate.net.

Adenosine Receptor Antagonists: A series of 2-aminothiazoles and their amide derivatives were evaluated as antagonists for human adenosine receptors. Certain amide derivatives displayed moderate antagonistic activity at A₁ and/or A₂A receptors nih.gov.

These studies collectively highlight that modifications at the 2-amino group, the 4-position, and the 5-position of the thiazole ring are critical for modulating enzyme inhibitory activity.

| Target/Activity | Scaffold | Key Favorable Structural Features | Reference |

|---|---|---|---|

| 11β-HSD1 Inhibition | 2-aminothiazol-4(5H)-one | Cyclohexyl or 2-(tetrahydro-2H-pyran-2-yl)methyl substitution at the amino group. | nih.gov |

| Antimycobacterial Activity | 2-amino-4-(2-pyridyl)thiazole | Substituted phenyl ring at the 2-amino position linked by an amide. | nih.govresearchgate.net |

| Antiplasmodial Activity | 2-amino-4-(2-pyridyl)thiazole | Phenyl ring substituted with hydrophobic, electron-withdrawing groups. | nih.govresearchgate.net |

| Itk Inhibition | 2-amino-5-[(thiomethyl)aryl]thiazole | Specific aryl substitutions on the thiomethyl group at the 5-position. | nih.gov |

Influence of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the thiazole ring and its appendages profoundly influence molecular interactions with biological targets. The aromatic and heterocyclic nature of the thiazole ring itself, with a hydrogen bond-accepting nitrogen and a sulfur atom with extended lone pair electrons, allows it to participate in various non-covalent interactions researchgate.net.

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents can modulate the pKa of the aminothiazole core and the electron density of the entire molecule, affecting hydrogen bonding capabilities and electrostatic interactions. For instance, in the pursuit of antiplasmodial agents, the most effective compounds were those where the phenyl ring attached to the 2-amino group was substituted with hydrophobic, electron-withdrawing groups nih.govresearchgate.net. This suggests that reducing the electron density on the phenyl ring and increasing hydrophobicity enhances binding to the target protein. Computational studies on benzothiazole derivatives have shown that substituents like -CF₃ can significantly lower the HOMO-LUMO energy gap, making the compound more reactive, while groups like -OCH₃ have the opposite effect mdpi.com.

Steric Properties: The size, shape, and bulk of substituents are critical for ensuring a proper fit within a binding pocket. Steric hindrance can prevent optimal binding, while well-placed bulky groups can establish favorable van der Waals contacts and enhance selectivity. SAR studies of thiazolyl–2-pyrazoline hybrids as antimicrobial agents have demonstrated that the nature and position of substituents on aryl rings attached to the pyrazoline moiety significantly impact activity against various bacterial and fungal strains nih.govmdpi.com. The introduction of bulky groups can either enhance or diminish activity depending on the specific topology of the target's active site.

| Compound Series | Substituent Type | Effect on Activity | Inferred Influence | Reference |

|---|---|---|---|---|

| Antiplasmodial 2-aminothiazoles | Hydrophobic, electron-withdrawing groups (e.g., halogens) on phenyl ring | Increased potency | Enhanced hydrophobic and potentially electrostatic interactions in the binding pocket. | nih.gov |

| Antimicrobial 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles | Varied aryl substituents on pyrazoline ring | Activity is highly dependent on the substitution pattern. | Steric bulk and electronic nature must be optimized for target complementarity. | nih.govmdpi.com |

| Antibacterial Benzothiazoles | Electron-withdrawing (-CF₃) vs. Electron-donating (-OCH₃) groups | -CF₃ lowers the HOMO-LUMO gap (increased reactivity); -OCH₃ increases it. | Electronic properties directly modulate molecular reactivity and stability. | mdpi.com |

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of a molecule is a determining factor in its ability to be recognized by and bind to a biological target. The thiazole ring, being a planar aromatic heterocycle, imposes significant conformational constraints on the molecules that contain it researchgate.netacs.org. This inherent rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding.

Computational and experimental studies have been used to explore the conformational landscapes of thiazole-containing molecules. Density Functional Theory (DFT) calculations on model peptides containing thiazole-amino acid residues revealed a strong tendency to adopt a semi-extended β2 conformation, which is stabilized by an intramolecular N–H···N(thiazole) hydrogen bond researchgate.net. This preferred conformation pre-organizes the molecule for binding, potentially increasing affinity.

In larger, more complex structures like cyclic octapeptides of marine origin, the incorporation of thiazole rings, often derived from cysteine residues, dramatically alters the macrocycle's shape acs.org. NMR spectroscopic studies have shown that converting cysteine residues to thiazole rings in a flexible cyclic octapeptide induces a novel and more rigid pseudochair conformation acs.org. This conformational control creates unique molecular shapes and clefts capable of specific interactions, which may be related to their antitumor properties acs.org. Conformational analysis using methods like X-ray crystallography has further confirmed the planarity of the thiazole ring relative to adjacent aromatic systems in bioactive derivatives nih.gov. The defined, rigid motifs created by the thiazole ring provide a stable scaffold for the precise orientation of functional groups required for biological recognition researchgate.net.

Development of Amino Acid-Derived Thiazole Peptidomimetic Analogues

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as stability and oral bioavailability. The thiazole ring is a valuable component in peptidomimetics, often serving as a bioisostere for a peptide bond or as a conformationally constrained analogue of a specific amino acid residue, such as cysteine researchgate.net.

A comprehensive study focused on the synthesis of 64 amino acid-derived thiazole peptidomimetic analogues to probe the substrate-binding site of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer nih.govnih.gov. The synthesis began with protected (S)-amino acids, which were converted first to amides, then to thioamides, and subsequently cyclized to form the core thiazole ring nih.gov. This approach allows for systematic variation of the amino acid side chain and other substituents.

The initial lead compound, a (S)-valine thiazole-derivative, was a stimulator of P-gp ATPase activity. Through systematic structural modifications, researchers successfully transformed it into potent P-gp inhibitors nih.govnih.gov. A key SAR finding was that replacing a 2-aminobenzophenone moiety with a cyclohexyl group was the primary contributor to the switch from ATPase stimulation to inhibition nih.gov. Further optimization led to 4,4-difluorocyclohexyl analogues with IC₅₀ values for inhibiting photolabeling as low as 0.1 µM nih.gov. These compounds were also shown to reverse paclitaxel resistance in cells overexpressing P-gp, demonstrating their potential as chemosensitizing agents nih.govnih.gov. This work underscores how amino acid-derived thiazoles serve as a versatile platform for developing potent and selective modulators of complex protein targets.

| Compound | Key Structural Features | P-gp Activity Profile | Reference |

|---|---|---|---|

| Lead Compound 1 | (S)-valine thiazole with 2-aminobenzophenone moiety | ATPase Stimulator | nih.govnih.gov |

| Analogue 39 | (S)-valine thiazole with cyclohexyl moiety | ATPase Inhibitor | nih.govnih.gov |

| Analogue 53 | (S)-valine thiazole with 4,4-difluorocyclohexyl moiety | Potent ATPase Inhibitor (IC₅₀ = 0.1 µM) | nih.govnih.gov |

| Analogue 109 | (S)-leucine thiazole with 4,4-difluorocyclohexyl moiety | Potent ATPase Inhibitor (IC₅₀ = 0.76 µM) | nih.govnih.gov |

IC₅₀ values refer to the inhibition of photolabeling by [¹²⁵I]-IAAP.

Advanced Analytical and Spectroscopic Characterization of 2 Aminomethyl Thiazol 5 Amine and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of a compound. For 2-(aminomethyl)thiazol-5-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive structural elucidation. These methods allow for the unambiguous identification of the compound's carbon-hydrogen framework, the nature of its functional groups, and its exact molecular mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(aminomethyl)thiazol-5-amine is predicted to show distinct signals corresponding to each unique proton environment. The thiazole (B1198619) ring itself possesses a degree of aromaticity, which influences the chemical shifts of its substituent protons wikipedia.org. The key predicted signals are:

Thiazole Ring Proton (H-4): A single proton is attached to the C-4 position of the thiazole ring. Protons on thiazole rings typically resonate in the downfield region. Considering the electron-donating effects of the two amino-containing groups, the chemical shift for this proton is expected to appear as a singlet in the range of 6.5-7.5 ppm.

Aminomethyl Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are deshielded by the adjacent thiazole ring and the amino group. This signal is anticipated to be a singlet around 3.8-4.5 ppm.

Amine Protons (-NH₂): The compound has two primary amine groups: one aliphatic (-CH₂NH₂ ) and one attached directly to the thiazole ring. Protons on nitrogen atoms exhibit variable chemical shifts, typically ranging from 1 to 5 ppm, and their signals are often broad due to quadrupolar relaxation and chemical exchange tau.ac.il. The exact position depends heavily on the solvent, concentration, and temperature. These protons would readily exchange with deuterium upon addition of D₂O, causing their signals to disappear from the spectrum.

Predicted ¹H NMR Data for 2-(Aminomethyl)thiazol-5-amine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiazole H-4 | 6.5 - 7.5 | Singlet | 1H |

| Aminomethyl (-CH₂-) | 3.8 - 4.5 | Singlet (broad) | 2H |

| Thiazole Amine (-NH₂) | 1.0 - 5.0 | Singlet (broad) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Based on data from related 2-aminothiazole (B372263) derivatives, the following chemical shifts are predicted acs.orgasianpubs.org:

Thiazole Ring Carbons: The C-2 carbon, positioned between two heteroatoms (S and N), is expected to be the most deshielded, with a predicted chemical shift in the range of 168-175 ppm. The C-5 carbon, bearing an amino group, and the C-4 carbon would appear at approximately 140-155 ppm and 105-120 ppm, respectively.

Aminomethyl Carbon (-CH₂-): The carbon of the aminomethyl group, being an sp³-hybridized carbon attached to a nitrogen atom, is predicted to resonate in the range of 40-50 ppm.

Predicted ¹³C NMR Data for 2-(Aminomethyl)thiazol-5-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole) | 168 - 175 |

| C-5 (Thiazole) | 140 - 155 |

| C-4 (Thiazole) | 105 - 120 |

2D NMR Spectroscopy

To confirm these assignments, two-dimensional (2D) NMR experiments would be essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, confirming the connectivity between the aminomethyl group and the C-2 position of the thiazole ring, and definitively placing the second amino group at C-5.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(aminomethyl)thiazol-5-amine would be dominated by absorptions from its two amine groups and the thiazole ring.

N-H Stretching: Two primary amine groups (-NH₂) are present. Each is expected to produce two distinct bands corresponding to asymmetric and symmetric N-H stretching vibrations, typically found in the 3200-3500 cm⁻¹ region.

C-H Stretching: The spectrum would also show C-H stretching bands. The C-H bond of the thiazole ring would absorb at a higher frequency (around 3100 cm⁻¹) than the aliphatic C-H bonds of the methylene group (2800-3000 cm⁻¹).

N-H Bending: The scissoring vibration of the -NH₂ groups is expected to cause a medium to strong absorption band around 1590-1650 cm⁻¹.

Thiazole Ring Vibrations: Characteristic stretching vibrations of the C=N and C=C bonds within the thiazole ring would appear in the 1400-1650 cm⁻¹ fingerprint region cdnsciencepub.com. A C-S stretching vibration is also expected at a lower frequency, typically between 800 and 900 cm⁻¹ acs.org.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. Symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This would be particularly useful for analyzing the symmetric stretching modes of the thiazole ring skeleton researchgate.net.

Predicted IR Absorption Bands for 2-(Aminomethyl)thiazol-5-amine

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3200 - 3500 |

| Thiazole C-H | C-H Stretch | ~3100 |

| Methylene (-CH₂-) | C-H Stretch | 2800 - 3000 |

| Primary Amine (-NH₂) | N-H Bend (Scissor) | 1590 - 1650 |

| Thiazole Ring | C=N and C=C Stretch | 1400 - 1650 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern wikipedia.org.

For 2-(aminomethyl)thiazol-5-amine (C₄H₇N₃S), the exact molecular weight is 141.0415 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm this elemental composition with high accuracy. In accordance with the nitrogen rule, the presence of an odd number of nitrogen atoms (three) means the molecular ion peak (M⁺˙) in electron ionization (EI) mass spectrometry will have an odd integer m/z value of 141.

The fragmentation of the molecular ion is predicted to follow pathways characteristic of aliphatic amines and heterocyclic systems:

Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage) miamioh.edu. For this molecule, this would involve the cleavage of the bond between the thiazole C-2 and the aminomethyl carbon. This would result in the formation of a highly stable iminium cation, [CH₂NH₂]⁺, with an m/z of 30. This fragment is often the base peak in the spectra of such compounds.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation, typically involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or thioformyl radical (HCS·), leading to various smaller fragment ions semanticscholar.org.

Predicted Key Fragments in the Mass Spectrum of 2-(Aminomethyl)thiazol-5-amine

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 141 | [C₄H₇N₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₄H₅N₂S]⁺ | Loss of ·NH₂ radical |

| 112 | [C₃H₄N₂S]⁺˙ | Loss of HCN from M⁺˙ |

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods reveal the structure of molecules in solution or the gas phase, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

If suitable single crystals of 2-(aminomethyl)thiazol-5-amine or its derivatives can be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This analysis would confirm the planarity of the thiazole ring and reveal the precise conformation of the aminomethyl side chain relative to the ring.

Furthermore, XRD is crucial for understanding the supramolecular architecture. Given the presence of two primary amine groups, which are excellent hydrogen bond donors, and the nitrogen atom of the thiazole ring, which is a hydrogen bond acceptor, it is highly probable that the crystal structure would feature an extensive network of intermolecular hydrogen bonds uq.edu.au. These interactions would dictate the packing of the molecules in the crystal lattice. While the parent compound is achiral, for any chiral derivatives, single-crystal XRD would be the definitive method to determine the absolute stereochemistry.

Powder X-ray Diffraction for Polymorphism Analysis (if applicable)

Polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures. Different polymorphs can have distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms, as each polymorph will produce a unique diffraction pattern.

While no polymorphs of 2-(aminomethyl)thiazol-5-amine have been documented, many thiazole-containing compounds are known to exhibit polymorphism researchgate.netnih.gov. Should different crystallization conditions yield different solid forms of this compound, PXRD would be the essential tool for their analysis and differentiation. Each distinct pattern of peak positions and intensities would represent a unique polymorphic form.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of 2-(Aminomethyl)thiazol-5-amine and its derivatives, providing robust methods for determining purity, identifying impurities, and separating components from a mixture. The selection of a specific chromatographic method is contingent upon the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of 2-(Aminomethyl)thiazol-5-amine and its non-volatile derivatives due to its high resolution, sensitivity, and broad applicability. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of polar compounds.

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 (octadecylsilane) column, which provides effective separation for a wide range of polar and non-polar compounds. The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and resolution. A common starting point is a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. nih.gov

For aminothiazole derivatives, the mobile phase often consists of acetonitrile or methanol as the organic component and water with additives to control pH and improve peak shape. sielc.comd-nb.info Additives such as orthophosphoric acid, formic acid, or ammonium formate are used to buffer the mobile phase and suppress the ionization of silanol groups on the stationary phase, thereby minimizing peak tailing for basic analytes like amines. d-nb.info Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. d-nb.info

A developed HPLC-UV method can be validated to assess parameters including specificity, linearity, accuracy, and precision, ensuring its suitability for quantitative analysis in various applications. d-nb.info Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed to enhance selectivity and retention for complex mixtures containing aminothiazole derivatives. helixchrom.com

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Column Temperature | Ambient (25 °C) |

| Injection Volume | 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be converted into volatile derivatives. Due to the polar nature and low volatility of 2-(Aminomethyl)thiazol-5-amine, direct analysis by GC is challenging. However, it is a highly suitable method for the analysis of its less polar, more volatile derivatives or for identifying volatile impurities.

For GC analysis of polar compounds containing functional groups like amines, derivatization is often a necessary step to increase volatility and thermal stability while improving chromatographic peak shape. Common derivatization techniques include acylation or silylation, which replace active hydrogens on the amine groups with less polar functionalities.

The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A variety of columns with different polarities are available to optimize separation. Mass Spectrometry (MS) is frequently coupled with GC (GC-MS), providing both separation and structural identification of the analytes, which is invaluable for impurity profiling and characterization of unknown derivatives. aip.org The development of a GC-MS method has been reported for the determination of certain thioamides and related heterocyclic compounds. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

While 2-(Aminomethyl)thiazol-5-amine itself is not chiral, many of its derivatives can be, possessing one or more stereocenters. For these chiral derivatives, it is crucial to separate and quantify the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. nih.gov

Enantiomeric separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times. nih.gov The most common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives coated on a silica support), macrocyclic glycopeptides, and crown ethers. researchgate.netankara.edu.trsigmaaldrich.com

Method development for chiral separations involves screening various CSPs and mobile phases to find a system that provides adequate resolution. rsc.org The choice of mobile phase, which can be run in normal-phase, reversed-phase, or polar organic mode, significantly influences the enantioseparation. researchgate.net Additives to the mobile phase, such as acids or bases, can also be used to improve resolution and peak shape. researchgate.net The development of a simple and efficient analytical method for determining the enantiomeric purity of a chiral amine, for instance, can be based on pre-column derivatization followed by separation on an HPLC chiral stationary phase. researchgate.net

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase Mode | Applicable Compound Class |

|---|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak IA | Normal Phase / Polar Organic | Broad range, including aminophosphonates |

| Polysaccharide-based (Cellulose) | Chiralcel OD-H | Normal Phase (e.g., n-hexane/ethanol) | Primary and secondary amines (often after derivatization) |

| Macrocyclic Glycopeptide | CHIROBIOTIC T | Reversed-Phase / Polar Organic | Underivatized amino acids and polar compounds |

| Crown Ether | Crownpak CR-I(+) | Reversed-Phase (acidic) | Primary amines, amino acids |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It serves as a crucial checkpoint in chemical synthesis to validate the empirical formula of a newly prepared compound like 2-(Aminomethyl)thiazol-5-amine or its derivatives. uobaghdad.edu.iq

The procedure involves the complete combustion of a small, precisely weighed amount of the pure compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), along with sulfur dioxide (SO₂) for sulfur-containing compounds—are then quantitatively measured by a detector. From the masses of these products, the percentage composition of each element in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports its proposed structure and purity. nih.gov This technique is routinely used to confirm the identity of synthesized thiazole derivatives. nih.govnih.gov

| Compound | Formula | Element | Calculated (%) | Found (%) (Example) |

|---|---|---|---|---|

| 2-(Aminomethyl)thiazol-5-amine | C₄H₇N₃S | C | 33.55 | N/A |

| H | 4.93 | N/A | ||

| N | 29.34 | N/A | ||

| S | 22.39 | N/A | ||

| 5-((2-((2,4-Dimethoxybenzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol nih.gov | C₁₆H₁₆N₄O₃S₂ | C | 51.12 | 51.05 |

| H | 4.32 | 4.28 | ||

| N | 14.93 | 14.88 |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-(Aminomethyl)thiazol-5-amine |

| Acetonitrile |

| Ammonium formate |

| Carbon dioxide |

| Ethanol |

| Formic acid |

| Methanol |

| n-hexane |

| Nitrogen |

| Orthophosphoric acid |

| Oxygen |

| Sulfur dioxide |

| Water |

| 5-((2-((2,4-Dimethoxybenzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol |

Computational and Theoretical Investigations of 2 Aminomethyl Thiazol 5 Amine

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as 2-(aminomethyl)thiazol-5-amine, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Prediction (e.g., hLDHA, ROCK II, CYP51)

Computational docking simulations are performed to place a ligand into the binding site of a protein and predict its orientation and interaction patterns.

hLDHA (Human Lactate Dehydrogenase A): The aminothiazole scaffold has been identified as a promising base for the design of hLDHA inhibitors, an important target in cancer metabolism. Molecular docking studies on newly designed thiazole-based hLDHA inhibitors have identified key amino acid residues crucial for binding. These interactions primarily occur with residues such as Ala29, Val30, Gly96, Thr94, Arg98, and Gln99 within the active site. researchgate.net The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions, suggesting that the aminomethyl and amine groups of 2-(aminomethyl)thiazol-5-amine could play a significant role in forming such interactions.

ROCK II (Rho-associated coiled-coil containing protein kinase 2): The 2-aminothiazole (B372263) core is a key feature in a class of potent ROCK II inhibitors. A series of 4-aryl-5-aminomethyl-thiazole-2-amines, which are structurally analogous to 2-(aminomethyl)thiazol-5-amine, have been designed and evaluated. nih.gov Molecular docking studies indicate that these compounds occupy the ATP-binding pocket of the ROCK II kinase domain. The aminothiazole group often forms critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The aminomethyl group at the 5-position can further interact with nearby residues, enhancing binding affinity.

CYP51 (Lanosterol 14α-demethylase): Azole compounds are classic inhibitors of CYP51, a vital enzyme in fungal ergosterol biosynthesis. The inhibitory mechanism involves the interaction of a nitrogen atom in the azole ring with the heme iron atom at the core of the enzyme's active site. This coordination blocks the enzyme's normal function. For a thiazole-based compound, the nitrogen atom of the thiazole (B1198619) ring is predicted to coordinate with the heme iron. Additionally, the rest of the molecule would form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues in the active site, further stabilizing the complex.

Binding Affinity Estimation and Hotspot Identification

Binding affinity refers to the strength of the interaction between a ligand and its protein target. It is often estimated computationally (as a docking score or binding free energy) and validated experimentally (e.g., IC50 or Ki values). Hotspots are specific amino acid residues in the binding site that contribute most significantly to the binding energy.

In studies of 4-aryl-5-aminomethyl-thiazole-2-amine derivatives as ROCK II inhibitors, compounds have shown high binding affinity with IC50 values in the nanomolar range; for instance, the most potent derivative reported had an IC50 of 20 nM. nih.gov Docking studies for this class of compounds identify the hinge region residues as hotspots for interaction. Similarly, for thiazole-based hLDHA inhibitors, residues like Arg98 and Gln99 are considered hotspots, as they form strong hydrogen bonds with the ligand. researchgate.net The computational prediction of these interactions is key to designing molecules with improved affinity.

| Compound Class | Target Protein | Reported Binding Affinity (IC50) | Key Interacting Residues (Hotspots) |

|---|---|---|---|

| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 20 nM (for most potent derivative) | Hinge Region Amino Acids |

| Thiazole-scaffold derivatives | hLDHA | Moderate to high inhibitory effect | Ala29, Val30, Arg98, Gln99 |

| 2-Amino-4-arylthiazole derivatives | Carbonic Anhydrase I (hCA I) | 0.008 µM (Ki for lead compound) | Not specified |

| 2-Amino-4-arylthiazole derivatives | Acetylcholinesterase (AChE) | 0.129 µM (Ki for lead compound) | Not specified |

Conformational Sampling and Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of every atom in the protein-ligand complex over time (typically nanoseconds), providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein.

For various 2-aminothiazole derivatives complexed with protein targets like kinases, MD simulations have been performed to validate the docking results. researchgate.netresearchgate.netmdpi.comnih.govekb.eg Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and the protein structure is not significantly perturbed.

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues to identify which parts of the protein are more flexible or rigid.

Binding Free Energy Calculation: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are often applied to the MD simulation trajectory to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than simple docking scores. These studies confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes